
10,11-Dihydroxy-9,12-dioxooctadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,11-Dihydroxy-9,12-dioxooctadecanoic acid: is a chemical compound with the molecular formula C18H32O6 . It is a derivative of octadecanoic acid, characterized by the presence of two hydroxyl groups and two keto groups on the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10,11-Dihydroxy-9,12-dioxooctadecanoic acid typically involves the oxidation of octadecanoic acid derivatives. One common method is the hydroxylation of 9,12-dioxooctadecanoic acid using specific oxidizing agents under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 10,11-Dihydroxy-9,12-dioxooctadecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Including transition metal catalysts like palladium or platinum.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce fully hydroxylated compounds .
Wissenschaftliche Forschungsanwendungen
10,11-Dihydroxy-9,12-dioxooctadecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 10,11-Dihydroxy-9,12-dioxooctadecanoic acid involves its interaction with specific molecular targets. The hydroxyl and keto groups allow it to participate in hydrogen bonding and other interactions with proteins and enzymes. These interactions can modulate the activity of these biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 9,10-Dihydroxy-12-oxo-octadecanoic acid
- 12,13-Dihydroxy-9-oxo-octadecanoic acid
- Octadecanoic acid derivatives with different hydroxylation patterns
Uniqueness: 10,11-Dihydroxy-9,12-dioxooctadecanoic acid is unique due to its specific hydroxylation and keto group arrangement. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
5416-59-1 |
|---|---|
Molekularformel |
C18H32O6 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
10,11-dihydroxy-9,12-dioxooctadecanoic acid |
InChI |
InChI=1S/C18H32O6/c1-2-3-4-8-11-14(19)17(23)18(24)15(20)12-9-6-5-7-10-13-16(21)22/h17-18,23-24H,2-13H2,1H3,(H,21,22) |
InChI-Schlüssel |
IRZYIHBNGIWTAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)C(C(C(=O)CCCCCCCC(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



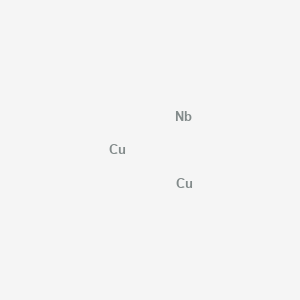
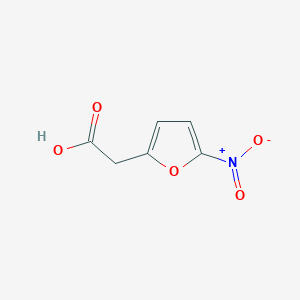

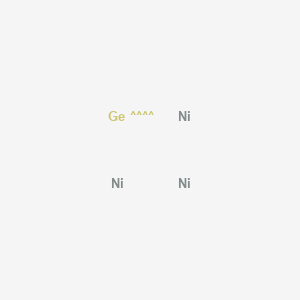
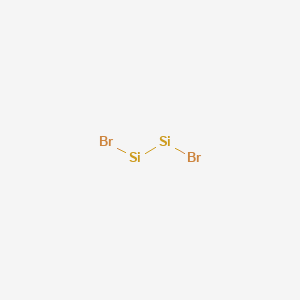
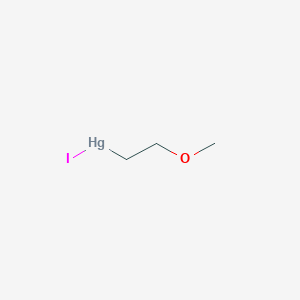
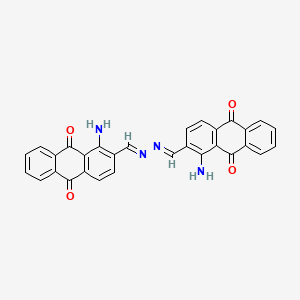

![2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole](/img/structure/B14728564.png)

![N-[4-[4-[2-amino-6-oxo-5-(4-phenylbutyl)-1H-pyrimidin-4-yl]butyl]phenyl]-2-bromoacetamide;sulfuric acid](/img/structure/B14728576.png)

![2'H-Spiro[1,3-dioxolane-2,3'-quinolin]-2'-one](/img/structure/B14728581.png)
